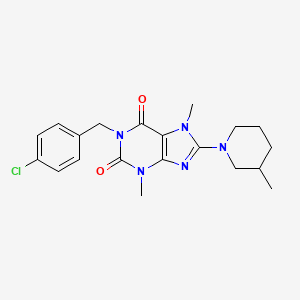

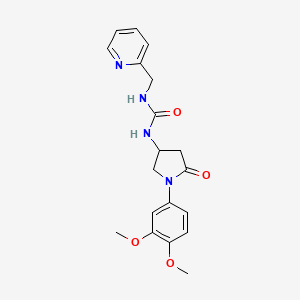

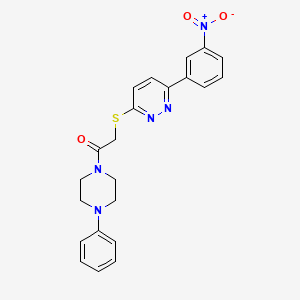

![molecular formula C12H9NO3S B2474839 4-[(2-Thienylcarbonyl)amino]benzoic acid CAS No. 25700-63-4](/img/structure/B2474839.png)

4-[(2-Thienylcarbonyl)amino]benzoic acid

Overview

Description

“4-[(2-Thienylcarbonyl)amino]benzoic acid” is an organic compound with the molecular formula C12H9NO3S . It has an average mass of 247.270 Da and a monoisotopic mass of 247.030319 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with amino and carboxyl groups . The InChI code for this compound is 1S/C12H10NO3S/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7,17H,(H,13,14)(H,15,16) .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Novel Amino Acids and Pseudopeptides : The synthesis of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, from 4-aminobenzoic acid showcases the potential of derivatives in the field of peptidomimetics and combinatorial chemistry (Pascal et al., 2000).

- Development of Schiff Base Compounds : Research includes the preparation of derivatives from 4-amino benzoic acid, examining their spectroscopic properties and studying their biological activity, particularly against bacteria (Radi et al., 2019).

Pharmacokinetics

- Study of Pharmacokinetics : A study explored the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats, providing insights into the distribution and bioavailability of similar compounds (Xu et al., 2020).

Chemical Properties and Applications

- Investigating Molecular Properties : An extensive study of the molecular properties of benzoic acid derivatives, including 4-amino benzoic acid, highlighted their metabolic fate and provided insights into the mechanisms of benzoate metabolism (Ghauri et al., 1992).

- Synthesis of Thiadiazole Unit Compounds : The synthesis of compounds containing the 1,3,4-thiadiazole unit from 4-n-propoxy benzoic acid, and their structural confirmation using various spectroscopic methods (Azeez & Hamad, 2017).

Spectroscopy and Structural Analysis

- Spectroscopic Analysis of Azo-Benzoic Acids : A study focused on the structures of several azo-benzoic acids, using various spectroscopic techniques to confirm their molecular structures (Baul et al., 2009).

- Spectroscopic Investigation for Solar Cell Application : An investigation on 4-[(4-pyridinylmethylene)amino]-benzoic acid, which is relevant for solar cell applications due to its anchoring groups for attachment onto surfaces, combining experimental and computational approaches (Zhang & Wang, 2018).

Medicinal Chemistry and Drug Development

- Synthesis of Antibacterial Schiff Bases : The synthesis and evaluation of Schiff bases derived from 4-aminobenzoic acid for potential antibacterial properties against medically important bacterial strains (Parekh et al., 2005).

- Fluorescence Probes for Reactive Oxygen Species Detection : Development of novel fluorescence probes for detecting reactive oxygen species, utilizing compounds like 4-[(4-pyridinylmethylene)amino]-benzoic acid (Setsukinai et al., 2003).

Polymer Science

- Polyaniline Doping : Utilizing benzoic acid and its derivatives, including 4-aminobenzoic acid, as dopants for polyaniline, examining their properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).

Safety and Hazards

The safety data sheet for “4-[(2-Thienylcarbonyl)amino]benzoic acid” suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided . It also suggests avoiding ingestion and inhalation, dust formation, and recommends storage under an inert atmosphere, protected from direct sunlight .

properties

IUPAC Name |

4-(thiophene-2-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWXTLPJAFKOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

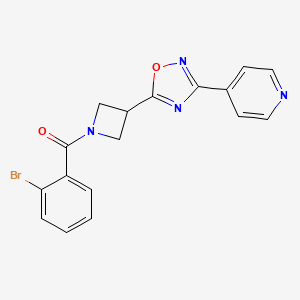

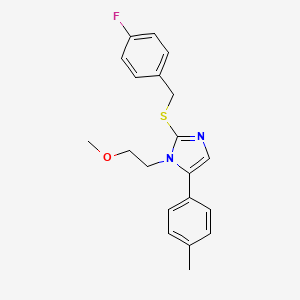

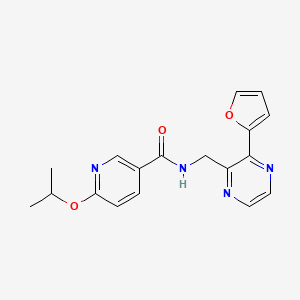

![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)

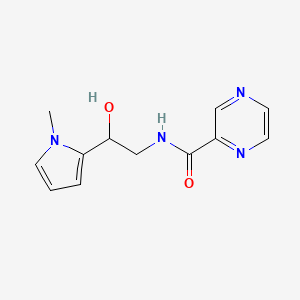

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)

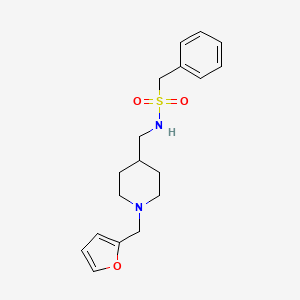

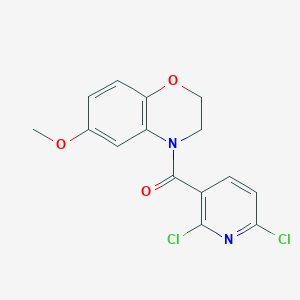

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

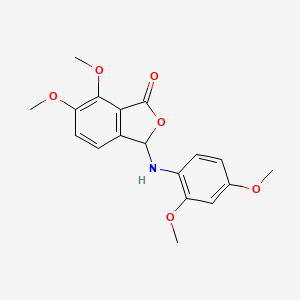

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)